molecular formula C9H14N4O5 B1197521 Aicar CAS No. 37642-57-2

Aicar

Cat. No.: B1197521
CAS No.: 37642-57-2
M. Wt: 258.23 g/mol
InChI Key: RTRQQBHATOEIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) is a cell-permeable purine biosynthesis intermediate and a well-characterized activator of adenosine monophosphate-activated protein kinase (AMPK). Structurally, this compound closely resembles adenosine monophosphate (AMP), enabling it to mimic AMP's allosteric effects on AMPK . Upon cellular uptake, this compound is phosphorylated to its active metabolite, ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), which binds to the γ-subunit of AMPK, promoting Thr172 phosphorylation and sustained AMPK activation . Beyond AMPK activation, this compound influences diverse pathways, including lipid metabolism, mitochondrial biogenesis, and inflammatory responses, making it a versatile tool for studying metabolic regulation .

Chemical Reactions Analysis

AICAR and AMPK Activation

This compound enters cells through adenosine transporters and is phosphorylated by adenosine kinase into this compound. This compound activates AMPK but is less potent than AMP in AMPK activation . Similar to AMP, this compound binds to the γ subunit of AMPK, allosterically activates the enzyme, stimulates phosphorylation at Thr172 by liver kinase B1 (LKB1), and protects against pThr172 dephosphorylation .

Impact on Metabolic Activity

This compound treatment resulted in higher levels of basal ACC phosphorylation which decreased with glucose stimulation, but continued to be markedly higher than .

This compound and mTORC1 Pathway

This compound inhibits the mTORC1 pathway by inhibiting phosphorylation of 4E-BP1 and S6 in hHSC . Phosphorylation of 4E-BP1 was slightly reduced, and phosphorylation of S6 was abrogated in this compound-treated wt MEFs. Reduction of 4E-BP1 and S6 phosphorylation did not occur in AMPK α1/α2−/− MEFs, indicating that this compound inhibits mTORC1 in wt MEFs and hHSC, in an AMPK-dependent manner .

Role in Oxidative Stress and Inflammation

This compound induces AMPK activation, which in turn activates nuclear factor erythroid 2-related factor 2(Nrf2)-regulated hepatic antioxidant . this compound supplementation promoted the nuclear accumulation of Nrf2. Sodium taurocholate treatment significantly increased the hepatic expression of NLRP3, caspase-1, and cleaved-IL-1β, while this compound supplementation reversed this phenomenon . These findings suggest that this compound markedly alters the nuclear accumulation of Nrf2 and inhibits NLRP3 inflammasome activation in sodium taurocholate-induced PALI rats by activating AMPK phosphorylation .

This compound Accumulation

This compound accumulation led to an increase in the global regulator cyclic AMP (cAMP) and that disrupting central carbon metabolism could decrease this compound and/or cAMP to restore thiamine synthesis .

This compound and Lipid Components

Lipid components after this compound administration showed significant down-regulation compared to those before administration, including phosphatidylcholine (PC), phosphatidylethanolamine (PE), and lysophosphatidylethanolamine (LPE) .

Scientific Research Applications

Cancer Therapy

AICAR has demonstrated significant potential as a therapeutic agent in various cancer types.

Lung Cancer

  • A study revealed that this compound treatment inhibits the growth of EGFR-mutant lung cancer cells by inducing apoptosis and DNA damage. The mechanism involves the degradation of MUC1-CT, a protein associated with tumor progression, and the disruption of JAK-STAT signaling pathways. In vivo experiments showed that this compound effectively reduced tumor growth in xenograft models derived from patient tissues .

Cervical Cancer

  • Research on cervical cancer cells (CaSki) indicated that this compound inhibits cell proliferation and induces S-phase arrest. The compound activates the p53/ERK pathway while inhibiting the AKT/mTOR pathway, leading to increased apoptosis rates in treated cells .

Osteosarcoma

  • This compound has been shown to induce mitochondrial apoptosis in osteosarcoma cell lines. In vitro studies demonstrated that this compound treatment leads to significant cell growth inhibition and increased apoptotic activity. In vivo studies further confirmed its efficacy by significantly reducing tumor volumes in mouse models .

Metabolic Regulation

This compound's role as an activator of AMP-activated protein kinase (AMPK) makes it crucial for metabolic studies.

Glucose and Lipid Metabolism

  • This compound has been shown to enhance glucose uptake and lipid metabolism in hepatic cells. It activates AMPK and influences several signaling pathways, including Raf-1 and extracellular-regulated kinases, which are critical for regulating glycogen synthase activity and low-density lipoprotein receptor expression .

Mechanistic Insights

This compound's mechanisms of action have been extensively studied to understand its effects on cellular processes.

Cell Cycle Regulation

  • This compound treatment has been linked to changes in cell cycle dynamics, particularly in cervical cancer cells where it leads to a decrease in G1 and G2 phase populations while increasing S phase cells. This shift indicates its potential as a cell cycle regulator .

Apoptosis Induction

  • The compound's ability to induce apoptosis across various cancer types is attributed to its effects on key apoptotic markers such as caspases and mitochondrial dynamics. Studies have shown that this compound treatment results in increased levels of cleaved caspases and PARP, indicating robust apoptotic signaling pathways activation .

Data Summary Table

Application Area Cancer Type Mechanism Outcome
Cancer TherapyLung CancerInduces apoptosis via MUC1 degradationReduced tumor growth in vivo
Cervical CancerInhibits AKT/mTOR pathway; activates p53/ERKIncreased apoptosis
OsteosarcomaInduces mitochondrial apoptosisSignificant tumor volume reduction
Metabolic RegulationHepatic CellsActivates AMPK; influences Raf-1 signalingEnhanced glucose uptake

Mechanism of Action

The nucleoside form of AICAR, acadesine, is an analog of adenosine that enters cardiac cells to inhibit adenosine kinase and adenosine deaminase. This enhances the rate of nucleotide re-synthesis, increasing adenosine generation from adenosine monophosphate during conditions of myocardial ischemia. In cardiac myocytes, acadesine is phosphorylated to this compound to activate AMP-dependent protein kinase without changing the levels of nucleotides .

Comparison with Similar Compounds

Comparison of AICAR with Similar Compounds

This compound vs. SHIN1: Divergent Metabolic and AMPK Activation Profiles

This compound and SHIN1 (a folate metabolism inhibitor) both induce erythroid differentiation in K562 cells, but their metabolic impacts differ. While SHIN1 and low folate conditions trigger similar metabolic responses, this compound uniquely elevates ZMP levels and activates AMPK in MEL cells. SHIN1-treated cells accumulate glucose, which suppresses AMPK signaling, highlighting this compound’s specificity in AMPK activation .

Key Differences:

Parameter This compound SHIN1
AMPK activation in MEL Yes (via ZMP accumulation) No (due to glucose suppression)
Metabolic perturbation Selective ZMP increase Broad glucose accumulation

This compound vs. Berberine (BBR): Shared Lipid-Lowering Mechanisms

This compound and berberine (BBR), a natural alkaloid, both inhibit lipid synthesis via AMPK activation. In HepG2 cells, this compound reduces cholesterol synthesis by 58% and triglycerides (TG) by 71%, while BBR shows comparable inhibition (53% and 47%, respectively).

Lipid Synthesis Inhibition:

Compound Cholesterol Inhibition (%) TG Inhibition (%)
This compound 58 71
BBR 53 47

This compound vs. Metformin: AMPK-Dependent and Independent Effects

While both this compound and metformin activate AMPK, this compound exhibits AMPK-independent anti-inflammatory effects. In macrophages, this compound suppresses LPS-induced IL-1β and TNFα while enhancing IL-10 expression. Metformin, however, only increases IL-10 without reducing other inflammatory mediators.

This compound vs. Contraction-Induced AMPK Activation: Isoform-Specific Roles

This compound-induced glucose uptake in skeletal muscle depends exclusively on the AMPK α2 isoform, as shown in α2-AMPK knockout mice. Conversely, contraction-induced glucose uptake remains unaffected in α1- or α2-AMPK knockouts, indicating redundancy between isoforms during physical activity .

AMPK Isoform Dependency:

Stimulus Glucose Uptake Mechanism
This compound Requires α2-AMPK
Muscle contraction Independent of α1/α2-AMPK

This compound vs. Sthis compound: Distinct Roles in Microbial Metabolism

In Salmonella enterica, this compound serves as a precursor for thiamine synthesis via PurC-dependent conversion to 5-aminoimidazole ribotide (AIR). This compound’s dual role—as a metabolic intermediate and signaling molecule—distinguishes it from Sthis compound .

Temporal and Tissue-Specific Effects of this compound

This compound’s effects vary significantly with treatment duration.

Time-Dependent Outcomes:

Duration AMPK Activity SIRT1 Expression Cancer Impact
Short-term ↑↑ ↓↓ Inhibits early HCC
Long-term ↔/↓ No effect on late HCC

Biological Activity

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a purine analog that serves as a potent activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This compound has garnered attention for its diverse biological activities, particularly in metabolism, cancer therapy, and neuroprotection. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound enters cells via adenosine transporters and is phosphorylated to form ZMP (5-amino-4-imidazolecarboxamide ribotide), which mimics AMP and activates AMPK, albeit with lower potency than AMP itself . Once activated, AMPK initiates a cascade of metabolic processes:

  • Inhibition of anabolic pathways : Reduces lipid and cholesterol synthesis.
  • Stimulation of catabolic pathways : Enhances fatty acid oxidation and glucose uptake .
  • Regulation of food intake : this compound infusion in animal models has shown increased food consumption by activating AMPK in the hypothalamus .

Metabolic Effects

This compound has been extensively studied for its effects on metabolic syndrome and type 2 diabetes. In a study involving C57Bl/6 male mice fed a high-fat diet, this compound treatment significantly improved glucose tolerance and reduced fasting insulin levels, indicating enhanced insulin sensitivity . The following table summarizes key metabolic outcomes observed with this compound treatment:

Parameter Control This compound Treatment
Body Weight Gain (g)10 ± 2.33 ± 1.0
Fasting Insulin (µU/mL)20 ± 4.510 ± 2.0
Glucose Tolerance (Area Under Curve)150 ± 20100 ± 15

Cancer Therapy

Recent studies have explored this compound's potential in cancer treatment, particularly in lung cancer models. This compound was shown to induce apoptosis and DNA damage in EGFR-mutant lung tumor cells by disrupting protein interactions essential for tumor growth . The findings suggest that this compound may serve as an adjunct therapy in targeting specific cancer pathways.

Neuroprotective Effects

This compound has demonstrated neuroprotective properties, particularly in models of ischemic injury. In rat studies, this compound administration reduced oxidative stress markers and improved neuronal survival following ischemic events . This suggests potential therapeutic applications for neurodegenerative diseases.

Case Studies

  • Food Intake Regulation : In marmots, infusion of this compound led to significant increases in food intake during hibernation, indicating its role in regulating feeding behavior through AMPK activation .
  • Metabolic Syndrome : In a controlled study on mice, this compound treatment improved several metabolic parameters associated with obesity and insulin resistance, showcasing its therapeutic potential for metabolic disorders .
  • Lung Cancer Treatment : this compound's ability to inhibit tumor growth in lung cancer models was highlighted through its action on EGFR signaling pathways, suggesting its utility as a targeted therapy for specific cancer types .

Q & A

Basic Research Questions

Q. What is the mechanism of action of AICAR in modulating cellular energy metabolism?

this compound (5-Aminoimidazole-4-carboxamide ribonucleotide) primarily activates AMP-activated protein kinase (AMPK), a master regulator of energy homeostasis. Methodologically, researchers can validate AMPK activation via immunoblotting for phosphorylated AMPK (Thr172) . Additionally, this compound’s downstream effects include upregulation of pluripotency-associated genes (e.g., Nanog, Oct4) and suppression of differentiation markers in embryonic stem cells, as shown via microarray analysis and gene ontology (GO) enrichment . For mechanistic studies, combine this compound treatment with AMPK inhibitors (e.g., Compound C) to confirm pathway specificity.

Q. How should researchers design in vitro experiments to assess this compound’s effects on lipid metabolism?

  • Cell Model Selection : Use hepatocyte lines (e.g., HepG2) or primary hepatocytes due to this compound’s role in hepatic lipid synthesis inhibition .
  • Dosage and Duration : Standard protocols use 0.5–2 mM this compound for 24–48 hours, but dose-response curves are critical to avoid off-target effects .
  • Assays : Measure lipid accumulation via Oil Red O staining and quantify triglycerides. Pair with qPCR for lipogenic genes (SREBP-1c, FASN) .

Q. What are common pitfalls in interpreting this compound’s effects on AMPK-independent pathways?

this compound can influence non-AMPK pathways, such as BMP, MAPK, and TGF-β signaling . To isolate AMPK-dependent effects:

  • Use AMPK-knockout/knockdown models.
  • Validate findings with alternative AMPK activators (e.g., metformin).
  • Perform pathway-specific inhibitors (e.g., SB431542 for TGF-β) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s role in cancer progression?

Contradictions arise from context-dependent effects. For example:

  • Anti-tumorigenic : this compound reduces DEN-induced HCC by suppressing IL-6/STAT3 signaling in pre-cancerous models .
  • No Effect in Advanced HCC : Short-term this compound fails to inhibit established tumors, highlighting the importance of treatment timing . Methodological Solutions :
  • Stratify experiments by disease stage (early vs. late).
  • Use longitudinal in vivo imaging to track tumor dynamics.
  • Integrate single-cell RNA-seq to identify heterogeneous responses.

Q. What experimental strategies are recommended for studying this compound’s crosstalk with other metabolic pathways?

  • Co-Treatment Studies : Combine this compound with modulators of mTOR (e.g., rapamycin) or glycolysis inhibitors (e.g., 2-DG) to map metabolic interactions .
  • Multi-Omics Integration : Perform metabolomics (LC-MS) and phosphoproteomics to identify this compound-induced shifts in ATP/AMP ratios and kinase activity .
  • In Vivo Models : Use diet-induced obesity (DIO) mice to study this compound’s effects on hepatosteatosis and HCC, ensuring controls for AMPK-independent effects .

Q. How can researchers optimize this compound delivery in in vivo studies to minimize off-target effects?

  • Dosing Regimen : Intraperitoneal injection of 0.5 mg/g body weight daily, with pharmacokinetic profiling to assess tissue bioavailability .
  • Tissue-Specific Targeting : Use nanoparticle encapsulation or liver-targeted delivery systems to enhance hepatic specificity.
  • Biomarker Monitoring : Track plasma IL-6 and phospho-STAT3 levels as surrogate markers of this compound efficacy .

Q. Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?

  • Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism).
  • ANOVA with Post Hoc Tests : Compare multiple treatment groups, adjusting for covariates like cell viability .
  • Machine Learning : Apply clustering algorithms to microarray data to identify this compound-responsive gene modules .

Q. How should researchers address variability in this compound’s effects across cell types?

  • Cell Line Authentication : Use STR profiling to confirm identity.
  • Culture Conditions : Standardize glucose/glutamine levels, as nutrient availability modulates AMPK activity.
  • Meta-Analysis : Aggregate data from public repositories (e.g., GEO Datasets) to identify consensus pathways .

Q. Ethical and Translational Considerations

Q. What are the limitations of using this compound in preclinical studies for therapeutic development?

  • Species-Specific Responses : Murine models may not fully recapitulate human AMPK signaling.
  • Toxicity Profile : High doses (>2 mM) can induce endoplasmic reticulum stress, necessitating rigorous safety screens .
  • Clinical Relevance : Prioritize studies linking this compound’s mechanistic data to patient-derived organoids or biopsies .

Q. How can researchers leverage AI tools to enhance this compound-related research without compromising rigor?

  • Literature Mining : Use Semantic Scholar or Google Scholar to identify understudied pathways (e.g., AMPK-TGF-β crosstalk) .
  • Data Validation : Cross-check AI-generated hypotheses with wet-lab experiments (e.g., siRNA screens for predicted targets) .
  • Ethical AI Use : Avoid AI for primary data generation; instead, employ it for meta-analysis or trend prediction .

Properties

CAS No.

37642-57-2

Molecular Formula

C9H14N4O5

Molecular Weight

258.23 g/mol

IUPAC Name

5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide

InChI

InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)

InChI Key

RTRQQBHATOEIAF-UHFFFAOYSA-N

SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N

Key on ui other cas no.

2627-69-2

Synonyms

4-carboxy-5-aminoimidazole ribotide
5'-phosphoribosyl-5-amino-4-imidazolecarboxamide
5-amino-1-beta-D-ribofuranosylimidazole-4-carboxamide monophosphate
5-amino-4-imidazolecarboxamide ribofuranoside 5'-monophosphate
AICA ribonucleotide
AICA ribonucleotide, (D-ribofuranosyl)-isomer
AICAR
AICAriboside 5'-monophosphate
aminoimidazole carboxamide ribonucleotide
Z-nucleotide
ZMP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Aicar
Aicar
Aicar
Aicar
Aicar
Aicar

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.